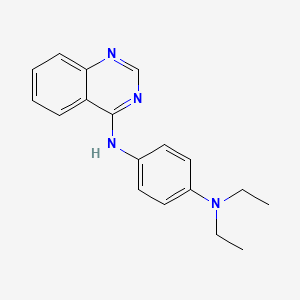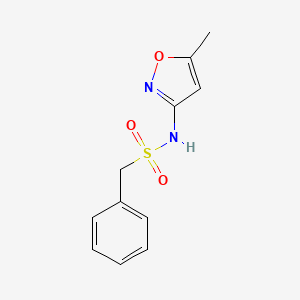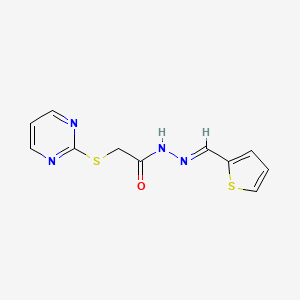![molecular formula C18H21ClN4O B5516322 N'-[(2-chloro-8-methyl-3-quinolinyl)methylene]-2-(1-piperidinyl)acetohydrazide](/img/structure/B5516322.png)
N'-[(2-chloro-8-methyl-3-quinolinyl)methylene]-2-(1-piperidinyl)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to N'-[(2-chloro-8-methyl-3-quinolinyl)methylene]-2-(1-piperidinyl)acetohydrazide typically involves condensation reactions. For instance, a related compound was synthesized through the condensation of 2-(piperidin-1-yl)quinoline-3-carbaldehyde with isonicotinic acid hydrazide (INH) in absolute ethanol. This synthesis process is characterized by the formation of a Schiff base linkage between the carbonyl group of the aldehyde and the amino group of the hydrazide, underlined by the utilization of IR, ^1H-NMR, ^13C-NMR, and mass spectral data for structural characterization (Afzal et al., 2012).
Molecular Structure Analysis
The molecular structure of acetohydrazide derivatives, including the one , is often elucidated using various spectroscopic and crystallographic techniques. Single-crystal X-ray diffraction analysis provides detailed insights into the geometric configuration, bond lengths, and angles, establishing a comprehensive understanding of the compound's three-dimensional arrangement. For related compounds, structural characterization is further supported by spectroscopic methods such as FT-IR, UV-Vis, ^1H NMR, and ^13C NMR, revealing the intricacies of their molecular frameworks and confirming the formation of specific functional groups (Kourat et al., 2020).
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
- N'-[(2-chloro-8-methyl-3-quinolinyl)methylene]-2-(1-piperidinyl)acetohydrazide has been synthesized through condensation reactions. Its structure was established based on various spectral data including IR, 1H-NMR, 13C-NMR, and mass spectroscopy, demonstrating its potential for further chemical analysis and modification (Afzal et al., 2012).
Chemosensor Development
- This compound has been utilized in the development of chemosensors. For instance, it was synthesized as an off-on fluorescence sensor, showing high selectivity toward Zn2+ in aqueous media. This application highlights its potential in biochemical sensing and environmental monitoring (Wu et al., 2018).
Dual-Functional Chemosensor
- The compound has been developed as a single, dual-functional chemosensor. It showed good selectivity and sensitivity towards Al3+ and Cu2+ at low detection limits. This kind of application is significant in environmental and biological analyses (Yang et al., 2015).
Corrosion Inhibition
- Derivatives of this compound have been studied as corrosion inhibitors for mild steel in acidic media. These studies are crucial in industrial applications where corrosion resistance is vital (Yadav et al., 2015).
Anticancer Activity
- Some derivatives of this compound have shown promising results in anticancer research. They have been evaluated for their activity against various cancer cell lines, indicating the potential for therapeutic applications (Bingul et al., 2016).
Molecular Structure Analysis
- Detailed NMR spectroscopy has been used to characterize the molecular structure and conformation of related N-acylhydrazones, providing insights into the chemical behavior and potential applications of these compounds in various fields (Munir et al., 2021).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The future research directions for this compound would likely involve further exploration of its potential uses, particularly in the field of medicinal chemistry. Quinoline derivatives are a rich source of biologically active compounds, and there is ongoing research into their potential applications .
Eigenschaften
IUPAC Name |
N-[(E)-(2-chloro-8-methylquinolin-3-yl)methylideneamino]-2-piperidin-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O/c1-13-6-5-7-14-10-15(18(19)21-17(13)14)11-20-22-16(24)12-23-8-3-2-4-9-23/h5-7,10-11H,2-4,8-9,12H2,1H3,(H,22,24)/b20-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWYFPYWCATVIMF-RGVLZGJSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=N2)Cl)C=NNC(=O)CN3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=CC=C1)C=C(C(=N2)Cl)/C=N/NC(=O)CN3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(dimethylamino)phenyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B5516239.png)
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5516249.png)

![3-(3-methylbutyl)-8-(3-piperidinylmethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one dihydrochloride](/img/structure/B5516269.png)

![N-[4-(cyanomethyl)phenyl]-2-(2,4-difluorophenoxy)acetamide](/img/structure/B5516289.png)

![N-[1-(2-hydroxyethyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide hydrochloride](/img/structure/B5516304.png)
![4-[(diethylamino)sulfonyl]-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5516309.png)

![2-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzamide](/img/structure/B5516330.png)
![N'-(3,4-dimethoxybenzylidene)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetohydrazide](/img/structure/B5516335.png)

